molecular formula C21H13Cl2NS B2475428 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline CAS No. 339013-20-6

3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline

Cat. No. B2475428
CAS RN: 339013-20-6
M. Wt: 382.3
InChI Key: ZZLGHNUANGDMBJ-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a feedstock in the manufacture of other specialty chemicals .


Synthesis Analysis

Quinoline can be synthesized using the Skraup synthesis, Doebner reaction, or Combes quinoline synthesis . The Skraup synthesis is a chemical reaction used to synthesize quinolines. In its general form, the reaction can be described as a condensation reaction of aniline, an alcohol, and sulfuric acid to a quinoline .


Molecular Structure Analysis

Quinoline is a heterocyclic compound with a two-ring structure, consisting of a benzene ring fused to pyridine at two adjacent carbon atoms . It is aromatic and has a resonance structure, which means that its electrons are delocalized over the structure, contributing to its stability .


Chemical Reactions Analysis

Quinoline is known to participate in many chemical reactions. It can act as a base, forming salts with strong acids, and as a Lewis base, forming complexes with metal ions . It can also undergo electrophilic substitution reactions, similar to benzene .


Physical And Chemical Properties Analysis

Quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor . It is only slightly soluble in water but dissolves readily in most organic solvents .

Scientific Research Applications

Photovoltaic Properties

Quinoline derivatives like 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline have been investigated for their photovoltaic properties. Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic characteristics of quinoline derivatives and their application in organic-inorganic photodiode fabrication. They found that these compounds exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting their potential in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

The structural and optical properties of quinoline derivatives are also a significant area of research. Zeyada, El-Nahass, and El-Shabaan (2016) conducted a study to understand these properties in thin film forms of quinoline derivatives. Their research indicated that these compounds possess nanocrystalline structures dispersed in an amorphous matrix, with unique optical properties that could be valuable in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Chemical Structure

The synthesis and chemical structure of quinoline derivatives have been extensively explored. Researchers like Awad, Abdel-Rahman, and Bakhite (1991) have synthesized novel heterocyclic thienoquinoline derivatives, providing insights into the chemical reactions and structures of these compounds. Such studies are crucial for understanding the fundamental chemistry of quinoline derivatives and their potential applications (Awad, Abdel-Rahman, & Bakhite, 1991).

Electronic Properties

Research on the electronic properties of quinoline derivatives is another important aspect. Studies like those conducted by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) have investigated the AC electrical conductivity and dielectrical properties of these compounds in thin film form. Their findings indicate that quinoline derivatives can have significant applications in the field of electronics, particularly in the development of new materials with specific electrical properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

The mechanism of action of quinoline-based drugs is often attributed to their ability to intercalate DNA, disrupting the DNA structure and interfering with the action of enzymes that act upon DNA .

Safety and Hazards

Quinoline is harmful if swallowed, inhaled, or comes into contact with the skin. It is also harmful to aquatic life .

Future Directions

The future research directions for quinoline and its derivatives could involve exploring their potential uses in medicinal chemistry, given their wide range of biological activities . They could also be used as building blocks in the synthesis of complex natural products and pharmaceuticals .

properties

IUPAC Name

3-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NS/c22-16-10-8-14(9-11-16)19-12-15-4-1-2-7-20(15)24-21(19)25-18-6-3-5-17(23)13-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLGHNUANGDMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline

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